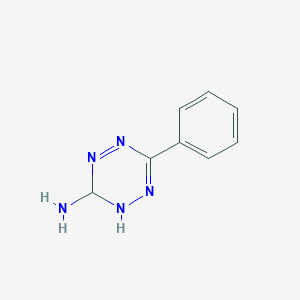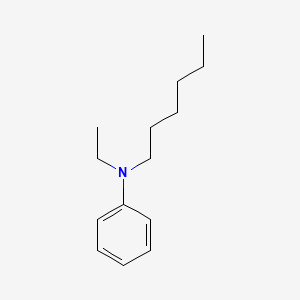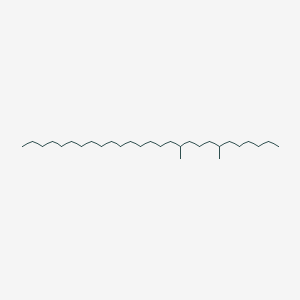
7,11-Dimethylheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Dimethylheptacosane is a hydrocarbon compound with the molecular formula C29H60. It is a type of cuticular hydrocarbon commonly found in insects and plays a significant role in chemical communication and recognition among species . The compound is characterized by its long carbon chain with methyl groups attached at the 7th and 11th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethylheptacosane typically involves the alkylation of heptacosane with methyl groups at specific positions. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as insect cuticles, followed by purification processes. Alternatively, large-scale synthesis can be performed using petrochemical feedstocks and advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7,11-Dimethylheptacosane primarily undergoes reactions typical of hydrocarbons, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert any oxidized forms back to the hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 7,11-dimethylheptacosanol or 7,11-dimethylheptacosanone.
Reduction: Regeneration of the original hydrocarbon.
Substitution: Formation of 7,11-dimethylheptacosyl chloride or bromide.
Scientific Research Applications
7,11-Dimethylheptacosane has diverse applications in scientific research:
Chemistry: Used as a model compound to study hydrocarbon behavior and reactions.
Biology: Plays a crucial role in insect communication, particularly in nestmate recognition and mating behaviors.
Mechanism of Action
The mechanism of action of 7,11-Dimethylheptacosane in biological systems involves its role as a chemical signal. In insects, it interacts with specific receptors on the cuticle, facilitating recognition and communication. The molecular targets include olfactory receptors and other sensory proteins that detect the hydrocarbon’s presence and trigger behavioral responses .
Comparison with Similar Compounds
Heptacosane (C27H56): A straight-chain hydrocarbon without methyl substitutions.
9,13-Dimethylpentacosane (C27H56): Another methyl-branched hydrocarbon with methyl groups at different positions.
11,15-Dimethylheptacosane (C29H60): Similar structure with methyl groups at the 11th and 15th positions.
Uniqueness: 7,11-Dimethylheptacosane is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This pattern is crucial for its role in insect communication, making it a valuable compound for studying chemical ecology and developing bio-inspired technologies .
Properties
CAS No. |
79864-51-0 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
7,11-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-11-12-13-14-15-16-17-18-19-20-22-25-29(4)27-23-26-28(3)24-21-10-8-6-2/h28-29H,5-27H2,1-4H3 |
InChI Key |
GKFDFPQEEBHPAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
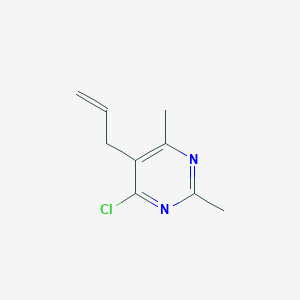

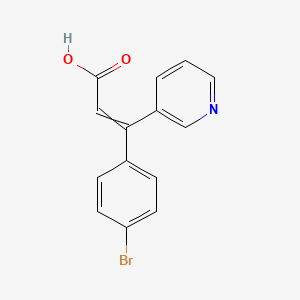


![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
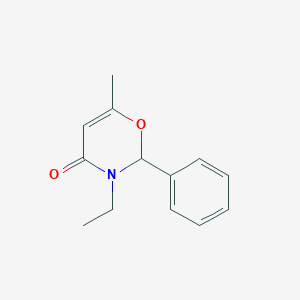
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
